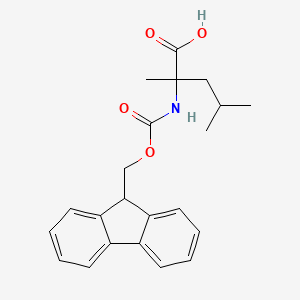

Fmoc-alpha-methyl-DL-leucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQDQIGTIVQHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-α-methyl-DL-leucine: Structure, Properties, and Applications in Peptide Synthesis

This guide provides a comprehensive technical overview of Fmoc-α-methyl-DL-leucine, a crucial building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, and its strategic applications, particularly in solid-phase peptide synthesis (SPPS). The inclusion of an α-methyl group on the leucine backbone introduces unique conformational constraints and enhanced enzymatic stability to synthetic peptides, making this reagent a valuable tool for designing novel peptide therapeutics and research probes.

Introduction: The Significance of α-Methylation in Peptide Chemistry

The strategic modification of amino acid building blocks is a cornerstone of modern peptidomimetic and drug design. Fmoc-α-methyl-DL-leucine is a protected amino acid derivative that embodies two key modifications: the fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group at the α-carbon. The Fmoc group is a base-labile protecting group for the α-amino functionality, essential for the iterative nature of solid-phase peptide synthesis.[1][2] More distinctively, the α-methyl group imparts significant structural and functional properties to the resulting peptides.

The presence of the α-methyl group sterically hinders the rotation of the peptide backbone, promoting specific secondary structures such as helices or turns.[3] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the α-methylation provides resistance to enzymatic degradation by proteases, a critical feature for increasing the in vivo half-life and bioavailability of peptide-based drugs.[3][4] This guide will explore the chemical identity of Fmoc-α-methyl-DL-leucine and its practical application in the synthesis of modified peptides.

Chemical Structure and Formula

Fmoc-α-methyl-DL-leucine is a racemic mixture of the D and L enantiomers of α-methyl-leucine, with the amino group protected by an Fmoc moiety.

Molecular Formula:

Molecular Weight:

Chemical Structure Diagram:

Caption: Chemical structure of Fmoc-α-methyl-DL-leucine.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-α-methyl-leucine is presented below. Data for the specific enantiomers are often reported, and this should be considered when utilizing this information.

| Property | Value | Source |

| IUPAC Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,4-dimethylpentanoic acid (L-form) | [8] |

| Synonyms | Fmoc-α-Me-Leu-OH, (S)-N-FMOC-Α-METHYLLEUCINE | [8][9] |

| CAS Number | 312624-65-0 (L-enantiomer) | [9][10] |

| 1231709-23-1 (D-enantiomer) | [11] | |

| Appearance | White to off-white solid/powder | [9][12] |

| Molecular Formula | C₂₂H₂₅NO₄ | [5][9][10] |

| Molecular Weight | 367.44 g/mol | [5][7][10] |

| Storage Conditions | 0 - 8 °C, Sealed in dry environment | [8][9] |

Synthesis Protocol: A Representative Method

Workflow for Fmoc Protection of α-methyl-DL-leucine:

Caption: Generalized workflow for the synthesis of Fmoc-α-methyl-DL-leucine.

Detailed Step-by-Step Methodology:

-

Dissolution: Dissolve α-methyl-DL-leucine in a mixture of 10% aqueous sodium carbonate and a suitable organic solvent like dioxane.

-

Fmocylation: To the stirred solution, add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane dropwise at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is no longer detectable.[13]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of Fmoc-α-methyl-DL-leucine should form.[13]

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-α-methyl-DL-leucine is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce α-methyl-leucine residues into a peptide sequence.[1][3] The use of this building block offers several advantages in the design of novel peptides.

Enhanced Enzymatic Stability:

Peptides containing α,α-disubstituted amino acids, such as α-methyl-leucine, exhibit increased resistance to degradation by proteases.[3] This is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. The substitution of natural L-amino acids with their D-counterparts is another strategy to enhance enzymatic stability.[4]

Conformational Control:

The α-methyl group restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures like helices and turns.[3] This can be leveraged to design peptides with pre-organized conformations that lead to higher binding affinities and selectivities for their biological targets.

SPPS Workflow Integration:

Fmoc-α-methyl-DL-leucine is compatible with standard Fmoc-SPPS protocols.[3] The Fmoc group is removed under mild basic conditions (typically with piperidine in DMF), allowing for the sequential addition of amino acids to the growing peptide chain on a solid support.[1][10]

Conclusion

Fmoc-α-methyl-DL-leucine is a valuable and versatile building block for the synthesis of conformationally constrained and enzymatically stable peptides. Its application in solid-phase peptide synthesis allows for the rational design of peptidomimetics with enhanced therapeutic potential. The insights and protocols provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this important synthetic reagent.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. leapchem.com [leapchem.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Fmoc-α-methyl-L-Leucine from China manufacturer - Pukang [pu-kang.com]

- 8. chembk.com [chembk.com]

- 9. chemimpex.com [chemimpex.com]

- 10. peptide.com [peptide.com]

- 11. Fmoc-alpha-methyl-D-leucine | 1231709-23-1 [chemicalbook.com]

- 12. Fmoc-α-methyl-L-Leucine | 312624-65-0 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

Synthesis and purification of Fmoc-alpha-methyl-DL-leucine.

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-α-methyl-DL-leucine

Prepared by a Senior Application Scientist

Abstract

α-Methylated amino acids are crucial building blocks in medicinal chemistry, imparting unique conformational constraints and enhanced proteolytic stability to peptides. This guide provides a detailed, field-proven methodology for the synthesis and purification of Fmoc-α-methyl-DL-leucine, a valuable derivative for solid-phase peptide synthesis. We will delve into the strategic considerations behind the synthetic pathway, from the α-methylation of the parent amino acid to the critical Fmoc protection step and final purification. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible protocol grounded in established chemical principles.

Introduction: The Significance of α-Methylation in Peptide Drug Design

The introduction of a methyl group at the α-carbon of an amino acid residue profoundly impacts the resulting peptide's structure and function. This modification restricts the conformational freedom around the peptide backbone, locking the dihedral angles (φ and ψ) into specific regions of the Ramachandran plot. This conformational rigidity can lead to a more stable and defined secondary structure, such as a helical or β-turn conformation, which is often critical for receptor binding and biological activity.

Furthermore, the steric hindrance provided by the α-methyl group offers significant resistance to enzymatic degradation by proteases. This enhanced proteolytic stability translates to a longer in-vivo half-life, a highly desirable property for therapeutic peptides. Fmoc-α-methyl-DL-leucine is a key reagent for incorporating these advantages into synthetic peptides, with the Fmoc (9-fluorenylmethyloxycarbonyl) group providing a base-labile protecting group suitable for standard solid-phase peptide synthesis (SPPS) protocols.

Synthetic Strategy: A Two-Step Approach

The synthesis of Fmoc-α-methyl-DL-leucine is most effectively approached in two key stages: first, the α-methylation of leucine, followed by the protection of the resulting α-methyl-DL-leucine with the Fmoc group. This guide will focus on a well-established and scalable method for these transformations.

Diagram: Overall Synthesis Workflow

Caption: High-level overview of the synthetic and purification pathway.

Part I: Synthesis of α-Methyl-DL-leucine

The synthesis of the α-methylated amino acid is the foundational step. While several methods exist, we will detail a procedure based on the Strecker synthesis, which is known for its reliability and good yields.

Principle of the Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids. In the context of α-methylated amino acids, a modified approach is used where a ketone (in this case, 4-methyl-2-pentanone, the ketone analog of leucine) reacts with ammonia and a cyanide source (such as sodium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-methyl-DL-leucine.

Detailed Experimental Protocol

Materials:

-

4-methyl-2-pentanone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Ammonium hydroxide (NH₄OH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, combine 4-methyl-2-pentanone, ammonium chloride, and sodium cyanide in a round-bottom flask equipped with a magnetic stirrer.

-

Solvent Addition: Add a mixture of concentrated ammonium hydroxide and methanol to the flask. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction to form the intermediate α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Once the formation of the aminonitrile is complete, the reaction mixture is carefully acidified with concentrated hydrochloric acid. The mixture is then heated to reflux to hydrolyze the nitrile to a carboxylic acid.

-

Work-up and Isolation: After hydrolysis, the reaction mixture is cooled and extracted with diethyl ether to remove any unreacted ketone. The aqueous layer is then neutralized with a base (e.g., NaOH) to precipitate the α-methyl-DL-leucine.

-

Purification of Intermediate: The crude α-methyl-DL-leucine can be recrystallized from a suitable solvent system, such as water/ethanol, to achieve higher purity before proceeding to the next step.

Part II: Fmoc Protection of α-Methyl-DL-leucine

With the α-methylated amino acid in hand, the next critical step is the introduction of the Fmoc protecting group onto the amino functional group.

The Schotten-Baumann Reaction Conditions

The Fmoc protection is typically carried out under Schotten-Baumann conditions, which involve the reaction of the amino acid with an acyl chloride (Fmoc-Cl) or a related active ester (like Fmoc-OSu) in a biphasic system or an aqueous/organic solvent mixture in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc reagent.

Diagram: Fmoc Protection Reaction

Caption: Key steps in the Fmoc protection of α-methyl-DL-leucine.

Detailed Experimental Protocol

Materials:

-

α-Methyl-DL-leucine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Dissolution: Dissolve α-methyl-DL-leucine in an aqueous solution of sodium bicarbonate or sodium carbonate. The base is essential to deprotonate the amino group and neutralize the HCl byproduct of the reaction.

-

Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl in dioxane to the stirring amino acid solution. The reaction is typically run at 0°C to control the exotherm and minimize side reactions.

-

Reaction Monitoring: The reaction progress is monitored by TLC, observing the consumption of the starting amino acid and the appearance of the Fmoc-protected product.

-

Work-up: Once the reaction is complete, the mixture is diluted with water and washed with diethyl ether or ethyl acetate to remove any unreacted Fmoc-Cl and other organic impurities.

-

Acidification and Extraction: The aqueous layer is then carefully acidified with cold, dilute HCl to a pH of approximately 2-3. This protonates the carboxylate group of the product, causing it to precipitate or become extractable into an organic solvent. The product is then extracted with ethyl acetate.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Fmoc-α-methyl-DL-leucine.

Part III: Purification of Fmoc-α-methyl-DL-leucine

The final and most critical step for obtaining a high-purity product suitable for peptide synthesis is purification. The method of choice is typically column chromatography.

Principles of Silica Gel Chromatography

Silica gel is a polar stationary phase. In normal-phase chromatography, a non-polar mobile phase is used. The separation is based on the polarity of the compounds. More polar compounds will interact more strongly with the silica gel and elute later, while less polar compounds will travel through the column more quickly. In the case of Fmoc-α-methyl-DL-leucine, the polarity can be modulated by the choice of the eluent system.

Detailed Purification Protocol

Materials:

-

Crude Fmoc-α-methyl-DL-leucine

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Acetic acid (optional, to improve peak shape)

Step-by-Step Procedure:

-

Column Packing: A glass chromatography column is packed with a slurry of silica gel in the initial mobile phase (e.g., a high percentage of hexane).

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and carefully loaded onto the top of the silica gel bed.

-

Elution: The elution is started with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1). A gradient elution is then typically employed, gradually increasing the polarity of the mobile phase by increasing the percentage of ethyl acetate. A small amount of acetic acid (0.1-1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final, purified Fmoc-α-methyl-DL-leucine as a white solid.

Data Summary

| Parameter | Typical Value | Notes |

| Overall Yield | 40-60% | Dependent on the efficiency of each step. |

| Purity (HPLC) | >98% | Achievable with careful chromatography. |

| Mobile Phase (TLC) | Hexane:Ethyl Acetate:Acetic Acid (7:3:0.1) | A good starting point for analysis. |

| Rf Value (TLC) | ~0.4-0.5 | Varies with exact mobile phase composition. |

Characterization

The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The synthesis and purification of Fmoc-α-methyl-DL-leucine is a multi-step process that requires careful execution and attention to detail. By following the robust protocols outlined in this guide, researchers can reliably produce this valuable building block for advanced peptide synthesis. The conformational constraints and proteolytic resistance conferred by α-methylated amino acids make them indispensable tools in modern drug discovery, and a solid understanding of their synthesis is paramount for any scientist working in this field.

An In-Depth Technical Guide to Fmoc-α-methyl-DL-leucine: A Tool for Advanced Peptide Chemistry

Introduction: The Strategic Advantage of α-Methylation in Peptide Design

In the landscape of peptide chemistry and therapeutic peptide development, the pursuit of enhanced stability, controlled conformation, and improved bioavailability is paramount. Standard peptides are often susceptible to rapid enzymatic degradation, limiting their in-vivo half-life and therapeutic efficacy. Fmoc-α-methyl-DL-leucine emerges as a critical building block to address these challenges. It is a derivative of the natural amino acid leucine, distinguished by two key modifications: a methyl group at the α-carbon and the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group.

The introduction of the α-methyl group is not a trivial substitution. This single modification imparts significant steric hindrance, which fundamentally alters the peptide backbone's properties. It restricts the conformational flexibility around the phi (Φ) and psi (Ψ) dihedral angles, often promoting the formation of stable secondary structures like α-helices or β-turns.[1][2] This conformational rigidity can lock a peptide into its bioactive shape, potentially increasing its binding affinity and selectivity for a specific target.[1] Furthermore, the α-methyl group provides a steric shield, rendering the adjacent peptide bond highly resistant to cleavage by proteolytic enzymes, thereby enhancing the peptide's metabolic stability and biological half-life.[1][3]

This guide provides a comprehensive technical overview of Fmoc-α-methyl-DL-leucine for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis strategies, and provide a detailed, field-proven protocol for its successful incorporation into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties and Identification

Precise identification and understanding of the physical properties of a synthetic building block are foundational to its effective use. Fmoc-α-methyl-DL-leucine is a racemic mixture, containing both the D and L stereoisomers. While the individual enantiomers are available for specific stereochemical studies, the DL-mixture is a valuable reagent for applications where a racemic or structurally disruptive element is desired.

| Property | Value | Source(s) |

| IUPAC Name | (2R,S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | N/A |

| Synonyms | Fmoc-α-Me-DL-Leu-OH | [] |

| CAS Number | 678992-19-3 | [5] |

| Molecular Formula | C₂₂H₂₅NO₄ | [5][6] |

| Molecular Weight | 367.44 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [7] |

| Storage Conditions | Store at 2-8 °C | [][7] |

Note: The separate enantiomers, Fmoc-α-methyl-L-leucine and Fmoc-α-methyl-D-leucine, have distinct CAS numbers (312624-65-0 and 1231709-23-1, respectively).[7][8][9]

Synthesis and Protection Strategy

The synthesis of Fmoc-α-methyl-DL-leucine is a multi-step process that first involves the creation of the core α-methyl-DL-leucine amino acid, followed by the crucial N-terminal protection with the Fmoc group.

Synthesis of the α-Methyl-DL-leucine Core

The synthesis of α,α-disubstituted amino acids like α-methyl-DL-leucine can be achieved through various organic chemistry routes. A common and effective approach is a modified Strecker synthesis. This involves the reaction of a ketone (in this case, 4-methyl-2-pentanone) with an ammonia source and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired racemic α-methyl-DL-leucine.[10] Alternative methods, such as those involving oxazolidinone intermediates, have also been developed for chiral synthesis.[11]

Fmoc Protection of the α-Amino Group

With the core amino acid synthesized, the α-amino group must be protected to allow for controlled, stepwise peptide synthesis. The Fmoc group is the protection of choice for modern SPPS due to its base-lability, which provides an orthogonal strategy to the acid-labile side-chain protecting groups.[][13]

The protection reaction is typically carried out by reacting α-methyl-DL-leucine with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an aqueous basic solution (e.g., using sodium bicarbonate or sodium carbonate).[14] The basic conditions deprotonate the amino group, allowing it to act as a nucleophile and attack the carbonyl carbon of the Fmoc reagent, resulting in the stable Fmoc-protected amino acid. The product is then isolated by acidification and extraction.[14]

Core Application: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-α-methyl-DL-leucine is as a building block in SPPS.[1] Its incorporation requires special consideration due to the steric hindrance imposed by the α-methyl group, which significantly slows down the kinetics of the coupling reaction.

Mechanistic Causality: Why Stronger Coupling Reagents are Essential

In a standard SPPS cycle, the incoming Fmoc-amino acid is activated to form a highly reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. For sterically unhindered amino acids, standard activators like HBTU or HCTU are sufficient.

However, the α-methyl group on Fmoc-α-methyl-DL-leucine shields the carboxyl group, making it a much poorer substrate for activation and subsequent coupling. Furthermore, the N-terminal amine it is coupling to can also be sterically hindered. This sluggish reactivity necessitates the use of more potent coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU, which form highly reactive activated esters capable of overcoming this steric barrier. Extended coupling times and double coupling cycles are also standard practice to ensure the reaction proceeds to completion.[15]

Workflow for SPPS Incorporation of Fmoc-α-methyl-DL-leucine

The following diagram illustrates the key steps in a single SPPS cycle for incorporating a sterically hindered amino acid like Fmoc-α-methyl-DL-leucine.

Caption: Standard Fmoc-SPPS cycle adapted for sterically hindered residues.

Detailed Experimental Protocol: Single Coupling Cycle

This protocol outlines a robust procedure for incorporating Fmoc-α-methyl-DL-leucine into a peptide sequence on a Rink Amide resin using manual or automated synthesizers.

Reagents & Materials:

-

Fmoc-Rink Amide Resin (or other suitable solid support)

-

Fmoc-α-methyl-DL-leucine

-

Coupling/Activation: HATU, N,N-Diisopropylethylamine (DIPEA)

-

Deprotection: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: High-purity DMF, Dichloromethane (DCM)

-

Washing: Methanol (MeOH)

-

Inert gas (Nitrogen or Argon)

-

Peptide synthesis vessel

Procedure:

-

Resin Preparation (Swelling):

-

Place the resin (e.g., 0.1 mmol scale) into the reaction vessel.

-

Add DMF (5-10 mL) and gently agitate under an inert atmosphere for 30-60 minutes to swell the resin beads. Drain the DMF.[13]

-

-

Fmoc Deprotection (N-terminal Amine Liberation):

-

Add 20% piperidine in DMF (5 mL) to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine in DMF (5 mL).

-

Agitate for an additional 15-20 minutes to ensure complete Fmoc removal. Drain the solution.[13]

-

-

Washing:

-

Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Perform a sequence of washes: DMF (x5), DCM (x2), DMF (x3). A small sample can be taken for a Kaiser test to confirm the presence of a free primary amine.

-

-

Amino Acid Activation and Coupling:

-

Rationale: This pre-activation step is critical for sterically hindered amino acids.

-

In a separate vial, dissolve Fmoc-α-methyl-DL-leucine (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL).

-

Add DIPEA (0.8 mmol, 8 eq.) to the solution and vortex for 1-2 minutes. The solution will typically change color, indicating the formation of the activated ester.

-

Immediately add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate for 2-4 hours at room temperature. The extended time is necessary to overcome the steric hindrance.

-

-

Post-Coupling Wash:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (x5) to remove any unreacted reagents and byproducts.

-

-

Reaction Monitoring and Recoupling (Self-Validation):

-

Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a successful coupling.

-

If the Kaiser test is positive (beads turn blue/purple): This signifies incomplete coupling. The coupling step (Step 4) must be repeated ("double coupling") with a fresh solution of activated Fmoc-α-methyl-DL-leucine. Repeat until a negative Kaiser test is achieved.

-

-

Cycle Completion:

-

Once coupling is complete, the resin is ready for the next deprotection and coupling cycle.

-

Conclusion: A Strategic Tool for Peptide Innovation

Fmoc-α-methyl-DL-leucine is more than a simple amino acid derivative; it is a strategic tool that empowers chemists to engineer peptides with superior pharmacological properties. By introducing a single methyl group at the α-carbon, researchers can enforce specific conformations, enhance proteolytic stability, and ultimately design more potent and durable peptide-based therapeutics.[1][3] While its incorporation into a growing peptide chain demands careful optimization of coupling conditions due to steric hindrance, the benefits it confers often outweigh the synthetic challenges. Understanding the underlying chemical principles and employing robust, validated protocols, as outlined in this guide, is the key to successfully leveraging the power of α-methylation in the next generation of peptide research and drug development.

References

- 1. leapchem.com [leapchem.com]

- 2. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FMOC-ALPHA-METHYL-DL-LEUCINE price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc-alpha-methyl-D-leucine | 1231709-23-1 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. lifetein.com [lifetein.com]

An In-depth Technical Guide to the Stereochemistry of Alpha-Methylated Amino Acids in Peptides

Preamble: The Imperative of Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is immense, offering high specificity and low off-target toxicity compared to traditional small molecules. However, their translation into effective drugs is often hampered by two intrinsic weaknesses: rapid degradation by proteases and a high degree of conformational flexibility. An unstructured peptide is not only susceptible to enzymatic cleavage but also pays a significant entropic penalty upon binding to its target, resulting in lower affinity. The introduction of conformational constraints is a cornerstone of modern peptide chemistry, aiming to pre-organize the peptide into its bioactive conformation, thereby enhancing both stability and potency. Among the most powerful tools for achieving this is the site-specific incorporation of α-methylated amino acids. This guide provides a deep dive into the stereochemical principles of α-methylation, its impact on peptide structure, and its application in the development of next-generation peptide-based therapeutics.

Section 1: The Stereochemical Impact of α-Methylation

The substitution of the α-hydrogen atom with a methyl group in an amino acid residue is a subtle modification that imparts profound structural consequences on the peptide backbone. This seemingly simple change introduces a new level of stereochemical complexity and dramatically reshapes the conformational landscape available to the peptide.

The Quaternary α-Carbon: A New Chiral Center

In all proteinogenic amino acids except glycine, the α-carbon is a stereocenter, typically of the L- or (S)-configuration. The introduction of a methyl group creates a quaternary, tetra-substituted α-carbon. If the side chain (R-group) is anything other than a methyl group, this α-carbon remains a chiral center. This means that for each parent L-amino acid, two diastereomeric α-methylated versions can be synthesized: (S)-α-methyl and (R)-α-methyl amino acids. The choice of which stereoisomer to incorporate is critical, as it dictates the local and global conformation of the resulting peptide.

Conformational Restriction: Reshaping the Ramachandran Plot

The conformational freedom of a peptide backbone is best described by the torsional angles phi (Φ, C'-N-Cα-C') and psi (Ψ, N-Cα-C'-N). The Ramachandran plot graphically represents the sterically allowed regions for these angles. For a typical L-amino acid like alanine, broad regions of the plot are accessible, allowing for the formation of diverse secondary structures such as α-helices, β-sheets, and random coils.

The introduction of an α-methyl group imposes severe steric hindrance, drastically limiting the rotational freedom around the Φ and Ψ bonds.[1][2] The methyl group clashes with the peptide backbone atoms, effectively excluding large areas of the Ramachandran plot. The allowed conformational space becomes tightly restricted to the helical regions (α-helix and 3(10)-helix).

A Strong Propensity for Helical Structures

As a direct consequence of these steric constraints, peptides rich in α-methylated amino acids show a strong preference for adopting helical conformations, most commonly the 3(10)-helix or the canonical α-helix.[3][4] The 3(10)-helix, characterized by an i to i+3 hydrogen bonding pattern, is particularly common in short peptides containing these modified residues. In longer sequences, these can transition into or coexist with standard α-helices (i to i+4 H-bonding). This helix-inducing property is a powerful tool for designing peptides that mimic helical domains of proteins, which are often involved in protein-protein interactions.[5]

Interestingly, the size of the second α-substituent matters. While α-methylation strongly promotes 3(10)-helical structures, introducing a larger α-ethyl group can shift the preference towards a fully extended C5-conformation.[1][2]

Stereochemistry and the Helical Screw Sense

The chirality of the α-methylated residue plays a crucial role in determining the directionality, or screw sense, of the resulting helix.[4] Generally:

-

Peptides composed of (S)-α-methylated amino acids (the L-configuration) preferentially form right-handed helices .

-

Peptides composed of (R)-α-methylated amino acids (the D-configuration) tend to form left-handed helices .

This principle allows for precise control over the three-dimensional arrangement of side chains along the peptide backbone, which is critical for optimizing interactions with a biological target.

Section 2: Stereoselective Synthesis of α-Methylated Amino Acids

The synthesis of enantiomerically pure α-methylated amino acids is a significant challenge in organic chemistry due to the difficulty of creating a sterically hindered quaternary stereocenter. Several robust methods have been developed to overcome this hurdle.

Chiral Auxiliary-Based Methodologies

One of the most reliable strategies involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction.

Oxazolidinone Method: This approach, often employing Evans auxiliaries, is highly effective. A common route involves the alkylation of an oxazolidinone derived from a standard amino acid. For example, L-alanine can be converted into a chiral oxazolidinone. The enolate of this compound is then generated and alkylated. The stereochemistry of the alkylation is controlled by the chiral auxiliary, which directs the incoming electrophile (e.g., a methyl group) to one face of the molecule. Subsequent hydrolysis removes the auxiliary and yields the desired enantiomerically pure α-methylated amino acid.[6][7]

Imidazolidinone Method: An alternative strategy uses chiral imidazolidinone templates derived from amino acids.[8] The enolate of a 2,5-cis disubstituted imidazolidin-4-one can be successfully methylated with high stereoselectivity, whereas the corresponding 2,5-trans derivative is unreactive.[8] This method provides another reliable pathway to enantiopure products.

Section 3: Analytical Characterization of Conformation

Determining the precise three-dimensional structure of peptides containing α-methylated amino acids is essential to validate their design. A combination of spectroscopic, crystallographic, and computational methods is employed for a comprehensive analysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for studying peptide conformation in solution.

-

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount as it detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The pattern of NOE cross-peaks (e.g., between an amide proton NH(i) and the α-proton CαH(i-1)) is diagnostic of specific secondary structures. For helices, a characteristic pattern of short-range NOEs is observed.

-

Chemical Shifts: The chemical shifts of α-protons (Hα) are sensitive to the local secondary structure. Hα chemical shifts that are consistently lower (upfield) than their random coil values are a strong indicator of helical conformation.

-

Scalar Couplings (J-couplings): The coupling constant between the amide proton and the α-proton (³JNH-αH) can provide information about the Φ dihedral angle. Small values (< 4 Hz) are typically associated with α-helical structures.[9]

X-ray Crystallography

X-ray crystallography provides an unambiguous, atomic-resolution picture of the peptide's conformation in the solid state.[10] It is the gold standard for confirming the presence of helical structures and for precisely measuring bond lengths, bond angles, and torsional angles.[11][12] Crystallographic data have repeatedly confirmed that peptides rich in α-methylated residues adopt well-defined helical structures.[4]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique used to assess the overall secondary structure content of a peptide in solution.[5] α-helical structures have a characteristic CD spectrum with negative bands at approximately 222 nm and 208 nm, and a positive band around 195 nm. This method is excellent for initial screening and for studying how conformation changes in response to environmental factors like temperature or solvent.

Section 4: Consequences and Applications in Drug Development

The unique stereochemical and conformational properties of α-methylated amino acids translate directly into significant advantages for peptide-based drug design.

Dramatically Enhanced Proteolytic Stability

One of the most significant benefits of α-methylation is the enhanced resistance to proteolytic degradation.[5][13] Proteases recognize and bind to their substrate peptides in a specific, often extended, conformation. The α-methyl group acts as a "steric shield," physically blocking the enzyme's active site from accessing and cleaving the adjacent peptide bonds.[14] Furthermore, the rigid helical conformation induced by α-methylation is not a recognized substrate for most proteases, which typically cleave flexible or β-strand regions. This increased stability leads to a longer biological half-life in vivo.[5][11]

Improved Pharmacokinetic Properties

Beyond stability, α-methylation can improve other drug-like properties. Replacing an N-H hydrogen bond donor with a non-polar methyl group can reduce the polar surface area and increase the lipophilicity of a peptide. This can lead to improved membrane permeability and oral bioavailability.[15][16] This effect is often synergistic with N-methylation of the peptide backbone.[17][18][19][20]

Case Studies and Therapeutic Applications

The principles outlined above have been successfully applied to develop novel peptide therapeutics.

-

Inhibitors of Protein-Protein Interactions (PPIs): Many PPIs are mediated by one protein presenting a helical domain to a groove on another. By creating stabilized helical peptides using α-methylated residues, researchers have designed potent inhibitors of targets like the Grb2-SH2 domain, which is implicated in cancer signaling pathways.[6][7]

-

Neuroprotective Agents: The drug Trofinetide, a derivative of the tripeptide Gly-Pro-Glu, was developed for the treatment of Rett syndrome through the simple α-methylation of the central proline residue, highlighting the power of this modification.[13]

-

Apolipoprotein A-I Mimetics: Incorporation of various α-methylated amino acids into ApoA-I mimetic peptides enhanced their helicity, resistance to proteolysis, and their potential to promote cholesterol efflux, a key process in preventing atherosclerosis.[5]

Table 1: Comparative Properties of Peptides

| Property | Standard Peptide | α-Methylated Peptide | Rationale/Mechanism |

| Conformational Flexibility | High (access to broad Φ/Ψ space) | Low (restricted to helical regions) | Steric hindrance from the α-methyl group.[1][2] |

| Predominant Secondary Structure | Varies (β-sheet, random coil, helix) | 3(10)- or α-helix | Conformational restriction forces helical folding.[3][4] |

| Proteolytic Stability | Low to moderate | High | Steric shielding and non-native conformation prevent protease binding.[5][13] |

| Binding Affinity (for helical targets) | Lower (entropic penalty upon binding) | Higher (pre-organized for binding) | Reduced loss of entropy upon target engagement. |

| Synthetic Accessibility | Routine (standard SPPS) | More complex (requires custom synthesis of monomers) | Difficulty in creating the quaternary stereocenter.[6][8] |

Section 5: Key Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) with an α-Methylated Residue

Incorporating an α-methylated amino acid into a peptide via SPPS requires optimized coupling conditions due to the steric hindrance around the amine.

-

Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash thoroughly with DMF.

-

Standard Amino Acid Coupling: For standard Fmoc-amino acids, pre-activate a 4-fold molar excess of the amino acid with a coupling reagent like HBTU (3.95 eq) and a base like DIPEA (8 eq) in DMF. Add to the resin and allow to react for 1-2 hours.

-

α-Methylated Amino Acid Coupling (Optimized):

-

Due to steric hindrance, a stronger coupling agent and longer reaction time are necessary.

-

Pre-activate a 4-fold molar excess of the Fmoc-protected α-methylated amino acid with HATU (3.95 eq) and DIPEA (8 eq) in DMF.

-

Add the activated mixture to the resin.

-

Allow the coupling reaction to proceed for 4-12 hours. The reaction may need to be double-coupled (repeated).

-

Monitor coupling efficiency with a qualitative test (e.g., Kaiser test).

-

-

Capping: After coupling the α-methylated residue, cap any unreacted free amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.

-

Repeat: Continue the deprotection and coupling cycles for the remaining residues.

-

Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC. Confirm identity by mass spectrometry.

Protocol: Proteolytic Stability Assay

This assay compares the degradation rate of an α-methylated peptide to its unmodified counterpart.

-

Peptide Preparation: Prepare stock solutions of both the modified and unmodified peptides (e.g., 1 mg/mL) in an appropriate buffer (e.g., 50 mM Tris, pH 7.5).

-

Enzyme Preparation: Prepare a stock solution of the desired protease (e.g., trypsin or chymotrypsin) in the same buffer (e.g., 0.1 mg/mL).

-

Reaction Setup:

-

In separate microcentrifuge tubes, mix the peptide solution with the buffer to a final concentration of 100 µM.

-

Initiate the reaction by adding the protease solution to a final enzyme:substrate ratio of 1:100 (w/w).

-

Incubate the reactions at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).

-

Analysis:

-

Analyze the samples by RP-HPLC or LC-MS.

-

Monitor the decrease in the peak area of the full-length parent peptide over time.

-

-

Data Interpretation: Plot the percentage of remaining intact peptide against time for both the modified and unmodified peptides. The α-methylated peptide is expected to show a significantly slower rate of degradation.[5]

Conclusion and Future Perspectives

The stereochemistry of α-methylated amino acids is not merely a niche academic curiosity; it is a fundamental principle that has been harnessed to overcome major hurdles in peptide drug development. By imposing predictable and potent conformational constraints, α-methylation provides a robust strategy to enhance peptide stability, pre-organize bioactive conformations, and improve pharmacokinetic profiles. As our understanding of the structural biology of disease targets becomes more sophisticated, the ability to precisely control peptide geometry through stereochemically-defined building blocks will become even more critical. Future innovations will likely involve combining α-methylation with other advanced modifications, such as hydrocarbon stapling, N-methylation, and the incorporation of other non-proteinogenic amino acids, to create highly constrained, multi-functional peptides with superior therapeutic properties.

References

- 1. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. researchgate.net [researchgate.net]

- 11. asset.library.wisc.edu [asset.library.wisc.edu]

- 12. mdpi.com [mdpi.com]

- 13. α-Methyl Amino Acids - Enamine [enamine.net]

- 14. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]

- 18. researchgate.net [researchgate.net]

- 19. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Fmoc-α-methyl-DL-leucine

This guide provides an in-depth analysis of the spectroscopic data for N-α-fluorenylmethoxycarbonyl-α-methyl-DL-leucine (Fmoc-α-methyl-DL-leucine), a crucial building block in peptide synthesis and drug discovery. The introduction of a methyl group at the alpha-carbon imparts unique conformational constraints on peptides, making this derivative particularly valuable for creating more stable and potent therapeutic peptides. A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control in research and manufacturing environments.

This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to Fmoc-α-methyl-DL-leucine. We will explore not just the data itself, but the rationale behind the observed signals and the experimental methodologies required to obtain high-quality spectra.

Molecular Structure and Key Features

To interpret the spectroscopic data, it is essential to first understand the molecular architecture of Fmoc-α-methyl-DL-leucine. The molecule consists of three key components: the leucine side chain, the α-methyl group, and the N-terminal Fmoc protecting group. Each of these components will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Fmoc-α-methyl-DL-leucine, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts are summarized in the table below. Note that due to the racemic nature of the DL-leucine core, some peaks may appear broadened or as closely spaced multiplets.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Leucine -CH(CH₃)₂ | 0.8 - 1.0 | Doublet | Two diastereotopic methyl groups. |

| Leucine -CH(CH₃)₂ | 1.5 - 1.7 | Multiplet | |

| Leucine -CH₂- | 1.8 - 2.0 | Multiplet | |

| α-CH₃ | ~1.5 | Singlet | A key distinguishing feature. |

| Fmoc -CH- | 4.2 - 4.4 | Triplet | |

| Fmoc -CH₂- | 4.4 - 4.6 | Doublet | |

| Fmoc Aromatic | 7.2 - 7.8 | Multiplets | Characteristic signals of the fluorenyl group. |

| Carboxylic Acid -OH | > 10 | Broad Singlet | Often not observed due to exchange. |

| Urethane -NH- | ~5.0-5.5 | Singlet | May be broadened. |

Expert Insights: The singlet corresponding to the α-methyl group around 1.5 ppm is a definitive indicator of successful α-methylation. The signals for the Fmoc group's aromatic protons, typically found between 7.2 and 7.8 ppm, serve as a clear signature of the protecting group. For a similar, non-alpha-methylated compound, Fmoc-L-leucine, these aromatic protons have been observed in this characteristic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Leucine -CH(CH₃)₂ | 21 - 25 | Two distinct signals for the methyl carbons. |

| Leucine -CH(CH₃)₂ | ~25 | |

| α-CH₃ | ~20 | |

| Leucine -CH₂- | ~40 | |

| Fmoc -CH- | ~47 | |

| α-C | ~60 | Quaternary carbon, will be a weak signal. |

| Fmoc -CH₂- | ~67 | |

| Fmoc Aromatic | 120 - 144 | Multiple signals for the fluorenyl carbons. |

| Urethane C=O | ~156 | |

| Carboxylic Acid C=O | ~175 |

Expert Insights: The presence of a quaternary carbon signal (α-C) around 60 ppm, which would be absent in a DEPT-135 experiment, confirms the α-methylation. The chemical shifts for the Fmoc group carbons are well-established and serve as a reliable internal reference.

Experimental Protocol for NMR Spectroscopy

A robust protocol is crucial for obtaining high-quality NMR data.

Sample Preparation:

-

Weigh approximately 5-10 mg of Fmoc-α-methyl-DL-leucine.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to better solubilize amino acid derivatives and for the clear observation of exchangeable protons like the carboxylic acid and urethane protons.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard 1D pulse-acquire.

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse-acquire.

-

Spectral width: ~220 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

The following diagram illustrates the general workflow for NMR analysis:

Caption: General workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is typically dominated by strong absorptions from the carbonyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Often overlaps with C-H stretching. |

| N-H (Urethane) | 3200 - 3400 | Medium | |

| C-H (Aromatic) | 3000 - 3100 | Medium | |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong | |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | |

| C=O (Urethane) | 1680 - 1720 | Strong | May overlap with the acid carbonyl. |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

Expert Insights: The two strong carbonyl (C=O) stretching bands are the most prominent features of the IR spectrum. The broad O-H stretch of the carboxylic acid is another key indicator. For comparison, the FTIR spectrum of Fmoc-L-leucine shows these characteristic absorptions.

Experimental Protocol for FT-IR Spectroscopy (Solid State)

For a solid sample like Fmoc-α-methyl-DL-leucine, the KBr pellet method is a common and reliable technique.

-

Gently grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.

The following diagram outlines the KBr pellet preparation workflow:

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 368.18 | Protonated molecular ion. |

| [M+Na]⁺ | 390.17 | Sodium adduct. |

| [M-H]⁻ | 366.17 | Deprotonated molecular ion (in negative ion mode). |

Expert Insights: The molecular formula of Fmoc-α-methyl-DL-leucine is C₂₂H₂₅NO₄, giving a monoisotopic mass of 367.18 g/mol . The observation of the protonated or sodiated molecular ion is the primary confirmation of the compound's identity.

Fragmentation Pathway

Under tandem mass spectrometry (MS/MS) conditions, the Fmoc group is characteristically lost. A common fragmentation pathway involves the loss of the fluorenylmethoxy group.

Caption: A potential fragmentation pathway for Fmoc-α-methyl-DL-leucine in ESI-MS.

Studies on Fmoc-protected dipeptides have shown characteristic fragmentation patterns, which can be extrapolated to single amino acid derivatives.

Experimental Protocol for ESI-MS

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-1000).

Conclusion

The comprehensive spectroscopic analysis of Fmoc-α-methyl-DL-leucine, utilizing NMR, IR, and MS, provides a robust framework for its unambiguous identification and quality assessment. Each technique offers complementary information, from the detailed atomic connectivity revealed by NMR to the functional group profile from IR and the molecular weight confirmation by MS. By understanding the principles behind the data and adhering to rigorous experimental protocols, researchers and drug development professionals can confidently utilize this important building block in their synthetic endeavors.

Introduction to alpha-methylation in peptide design.

An In-depth Technical Guide to Alpha-Methylation in Peptide Design

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Alpha-Methylation in Modern Peptide Therapeutics

The therapeutic application of peptides is often hindered by inherent pharmacological weaknesses, such as susceptibility to enzymatic degradation, poor membrane permeability, and conformational flexibility that can lead to diminished target affinity.[1] Alpha-methylation, the substitution of the hydrogen atom at the alpha-carbon of an amino acid with a methyl group, has become a important strategy in medicinal chemistry to address these challenges.[1] This modification introduces significant steric constraints that can profoundly influence a peptide's physicochemical properties, offering a rational approach to improving its stability, bioavailability, and potency.[1][2] This guide provides a comprehensive technical overview of alpha-methylation, covering its fundamental impact on peptide structure and function, stereoselective synthesis methodologies, and key analytical techniques for characterization.

The Core Impact of α-Methylation on Peptide Properties

The introduction of a methyl group at the α-carbon instigates a cascade of structural and functional alterations that are pivotal for transforming a peptide lead into a viable drug candidate.

Conformational Control and Pre-organization

Alpha-methylation introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thereby reducing the peptide's conformational flexibility.[3][4] This conformational constraint can "pre-organize" the peptide into its bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with its biological target.[1] By locking the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[1] Furthermore, α-methylation is known to favor the formation of helical structures, a common motif in bioactive peptides.[5][6]

Enhanced Proteolytic Stability

A primary advantage of α-methylation is the significant enhancement of resistance to enzymatic degradation.[5][7][8] The steric bulk of the α-methyl group physically hinders the approach of proteases to the scissile peptide bond, effectively shielding it from cleavage. This steric hindrance disrupts the recognition and binding of proteases to the peptide backbone, thereby inhibiting proteolysis.[9] Studies have demonstrated that even a single α-methylation can confer substantial protection against enzymatic degradation, significantly extending the peptide's half-life in biological systems.[5][7]

Modulation of Receptor Binding Affinity

The conformational constraints imposed by α-methylation can have a profound impact on a peptide's binding affinity for its target receptor. By stabilizing the bioactive conformation, α-methylation can lead to a significant increase in binding affinity.[10] However, the position of the modification is critical, as an improperly placed methyl group can also disrupt key interactions and reduce affinity. Therefore, a systematic "alanine scan" or, in this case, an "α-methyl scan" is often employed to identify the optimal position for methylation to enhance receptor binding.[10]

Stereoselective Synthesis of α-Methylated Amino Acids

The successful incorporation of α-methylated amino acids into peptides relies on the availability of enantiomerically pure building blocks. Several synthetic strategies have been developed for the stereoselective synthesis of these crucial precursors.

Chiral Auxiliary-Based Methods

One common approach involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine enolate equivalent. For example, imidazolidinone-based chiral auxiliaries have been successfully used for the synthesis of enantiomerically pure α-methyl-L-tryptophan.[11][12] In this method, the chiral auxiliary controls the facial selectivity of the enolate alkylation with methyl iodide.

Asymmetric Strecker Synthesis

The asymmetric Strecker synthesis is another powerful method for preparing chiral α-methylated amino acids. This approach involves the enantioselective addition of a cyanide source to a ketimine derived from a ketone, followed by hydrolysis of the resulting α-aminonitrile. The stereoselectivity is typically controlled by a chiral catalyst or a chiral amine component.

Enzymatic and Chemo-enzymatic Methods

Biocatalysis offers an attractive alternative for the synthesis of chiral α-methylated amino acids. Enzymes such as amino acid dehydrogenases and transaminases can be engineered to accept α-keto acids as substrates, leading to the stereoselective formation of the desired α-methylated amino acids with high enantiomeric excess.

Incorporation of α-Methylated Amino Acids into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of α-methylated amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents unique challenges due to the steric hindrance of the α-methyl group.

Challenges in Coupling

The increased steric bulk around the α-carbon of an α-methylated amino acid can significantly slow down the coupling reaction. This can lead to incomplete coupling and the formation of deletion sequences, which complicates the purification of the final peptide.[13][14]

Optimized Coupling Protocols

To overcome these challenges, more potent coupling reagents and modified protocols are often required. The use of highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with a non-coordinating base such as diisopropylethylamine (DIEA) is often necessary to drive the coupling reaction to completion.[14] Extended coupling times and double coupling cycles may also be employed to ensure high coupling efficiency.[13]

Experimental Protocol: Automated Fast-Flow Solid-Phase Peptide Synthesis

This protocol outlines a general procedure for the automated synthesis of peptides containing α-methylated amino acids.

-

Resin Swelling: The appropriate resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF for 5-10 minutes. This step is repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling: The Fmoc-protected α-methylated amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. For difficult couplings, a second coupling cycle may be necessary.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIEA in DMF).

-

Repeat: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biophysical and Pharmacological Consequences of α-Methylation

The structural changes induced by α-methylation translate into significant alterations in the biophysical and pharmacological properties of peptides.

Impact on Helicity and Conformational Stability

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides. Studies have consistently shown that the incorporation of α-methylated amino acids, particularly α-aminoisobutyric acid (Aib), promotes the formation of helical conformations.[5][6]

| Peptide Sequence | Modification | % Helicity (in 10% TFE) |

| VLESFKVSFLSALEEYTKKLNT | Unmodified | ~20% |

| VLESFKVSFLSAib LEEYTKKLNT | α-methyl Ala (Aib) | ~40% |

| VLESFKVSFLSALαMe EEYTKKLNT | α-methyl Leu | ~55% |

| VLESFKVSFKαMe SALEEYTKKLNT | α-methyl Lys | ~58% |

Data adapted from a study on ApoA-I mimetic peptides.[5]

Enhancement of Proteolytic Resistance: A Quantitative Look

The increased resistance of α-methylated peptides to enzymatic degradation can be quantified by incubating the peptides with proteases and monitoring their degradation over time using techniques like RP-HPLC or mass spectrometry.

| Peptide | Protease | Half-life (t₁/₂) | Fold Increase in Stability |

| G-protein-binding peptide | Trypsin | ~2.5 min | - |

| N-Me-D (at P2 position) | Trypsin | 3 h | 72 |

| N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 |

Data sourced from a study on N-methyl scanning mutagenesis.[9]

Receptor Binding Affinity: A Double-Edged Sword

While α-methylation can enhance receptor binding by pre-organizing the peptide into its bioactive conformation, it can also have detrimental effects if the methyl group clashes with the receptor binding pocket. Therefore, the impact on binding affinity is highly position-dependent.

| Somatostatin Analogue | Modification | Binding Affinity (Ki, nM) for SSTR2 | Binding Affinity (Ki, nM) for SSTR5 |

| Unmodified | - | 1.2 | 3.5 |

| N-Me-Phe⁷ | α-methyl Phe at pos. 7 | 0.8 | 2.1 |

| N-Me-Trp⁸ | α-methyl Trp at pos. 8 | 15.6 | 45.2 |

Illustrative data based on trends observed in somatostatin analogue studies.[10]

Analytical Techniques for Characterizing α-Methylated Peptides

A suite of analytical techniques is essential for the comprehensive characterization of α-methylated peptides, ensuring their correct synthesis, purity, and structural integrity.[15][16]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for verifying the molecular weight of the synthesized peptide, confirming the successful incorporation of the α-methyl group (a mass increase of 14 Da per methylation).[17] Tandem mass spectrometry (MS/MS) is used to sequence the peptide and confirm the exact location of the modification.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed three-dimensional structural information about α-methylated peptides in solution.[15] Through various NMR experiments (e.g., COSY, TOCSY, NOESY), it is possible to determine the peptide's conformation, including the backbone dihedral angles and the orientation of the α-methyl group.

Circular Dichroism (CD) Spectroscopy

As mentioned earlier, CD spectroscopy is a valuable tool for assessing the secondary structure of peptides and determining the impact of α-methylation on their helical content.[5][6]

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary technique for purifying synthetic peptides and assessing their purity.[9] The increased hydrophobicity of α-methylated peptides typically results in a longer retention time on a reverse-phase column compared to their unmodified counterparts.[13]

Visualizing the Impact and Workflow

The Conformational Effect of α-Methylation

Caption: Conformational landscape of unmodified vs. α-methylated peptides.

Workflow for the Design and Analysis of α-Methylated Peptides

Caption: Iterative workflow for developing α-methylated peptide therapeutics.

Conclusion and Future Perspectives

Alpha-methylation is a powerful and versatile tool in the peptide drug designer's arsenal. By introducing conformational constraints, it is possible to significantly enhance the proteolytic stability, modulate receptor binding affinity, and ultimately improve the therapeutic potential of peptide-based drugs. As our understanding of the subtle interplay between structure and function continues to grow, and as synthetic and analytical methodologies become more sophisticated, the strategic application of α-methylation will undoubtedly play an even more prominent role in the development of the next generation of peptide therapeutics. The future will likely see the development of novel α-substituted amino acids with different steric and electronic properties, further expanding the possibilities for fine-tuning the pharmacological profiles of therapeutic peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. α-Methyl Amino Acids - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control | MDPI [mdpi.com]

- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lifetein.com [lifetein.com]

- 14. researchgate.net [researchgate.net]

- 15. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]

- 16. researchgate.net [researchgate.net]

- 17. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties and Optimal Storage of Fmoc-alpha-methyl-DL-leucine

This guide provides an in-depth analysis of the physical characteristics and essential storage conditions for Fmoc-alpha-methyl-DL-leucine (CAS No. for L-isomer: 312624-65-0), a critical amino acid derivative. Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals to ensure the compound's stability, purity, and performance in sensitive applications such as solid-phase peptide synthesis (SPPS) and the development of novel therapeutics.[1][2]

Physicochemical Characteristics

Understanding the fundamental properties of this compound is the first step toward its effective use. The compound's structure is designed for specific functions in peptide chemistry, and its physical state reflects the methods used for its purification and stabilization.

Physical Appearance

This compound is consistently described as a white to off-white solid .[1] Depending on the final purification and processing steps employed by the manufacturer, it can be supplied in several forms:

-

Crystalline Solid: A thermodynamically stable form with a defined structure.

-

Powder: A common and practical form for weighing and handling.[3][4]

-

Lyophilized Powder: This form results from freeze-drying, a process that removes solvent at low temperatures and pressures. Lyophilization is often used to enhance the long-term stability of sensitive compounds by minimizing residual moisture, thereby reducing the potential for hydrolytic degradation.[5]

The specific form is typically detailed in the product's Certificate of Analysis. Regardless of the form, any significant deviation from a white or off-white color may indicate degradation or impurity and should be investigated.

Core Structural Features and Their Implications

The utility of this molecule stems from its three key structural components:

-

Leucine Core: Provides the basic amino acid structure with its isobutyl side chain.

-

Alpha-Methyl Group: The substitution of a methyl group at the alpha-carbon introduces conformational rigidity. This steric hindrance is a crucial design element used to enhance a peptide's resistance to enzymatic degradation and to control its secondary structure, ultimately extending its biological half-life.[2]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is essential for its use in standard SPPS protocols.[2][6] Its sensitivity to basic conditions and potential for hydrolysis underscores the need for meticulous handling and storage to prevent premature deprotection.

Long-Term Stability and Storage Protocols

The primary objective of a storage protocol is to mitigate chemical degradation, preserving the compound's purity and reactivity. For this compound, the principal risks are hydrolysis of the Fmoc group and other decomposition pathways accelerated by moisture and elevated temperatures.

Recommended Storage Conditions

While storage recommendations from various suppliers can differ, a conservative approach is advised to ensure maximal shelf-life and experimental reproducibility. The following table synthesizes the most reliable and scientifically sound storage practices.

| Parameter | Recommendation | Scientific Rationale & Causality | Supporting Sources |

| Long-Term Temperature | -20°C | Freezing temperatures drastically reduce molecular motion and the rate of chemical degradation, providing the most stable environment for long-term preservation (e.g., 6+ months).[5] | [5][7] |

| Short-Term Temperature | 0°C to 8°C | Refrigeration is suitable for short-term storage (e.g., up to one week) of materials that will be used promptly.[1][5] It is a necessary intermediate step when equilibrating the compound to room temperature before use. | [1][5][8] |

| Atmosphere | Sealed in a dry environment; inert gas (e.g., Argon, Nitrogen) recommended. | The Fmoc group and the amino acid itself can be susceptible to hydrolysis and oxidation. A dry, inert atmosphere minimizes exposure to moisture and oxygen, preventing degradation.[3] | [3][9] |

| Container | Tightly sealed, opaque container. | A secure seal is critical to prevent the ingress of atmospheric moisture.[8] An opaque container protects the compound from potential light-induced degradation. | [8] |

| Handling | Avoid repeated freeze-thaw cycles. | Temperature cycling can introduce moisture condensation into the container, compromising the integrity of the bulk material. Aliquoting is the validated method to prevent this.[5] | [5] |

Note on conflicting data: While some sources may suggest room temperature storage, this is generally not advisable for ensuring the high purity required in pharmaceutical and research applications.[3] The most rigorous and widely accepted standard for long-term storage is -20°C. Always refer to the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis for the lot in your possession.[8][10][11]

Experimental Workflow: Receipt and Handling of New Material